Cas no 2154035-14-8 ((pent-4-en-2-yl)cyclopropane)

(pent-4-en-2-yl)cyclopropane is a versatile organic compound with unique structural features. Its cyclopropane ring contributes to its high reactivity, while the pent-4-en-2-yl substituent enhances its aromaticity. This compound is particularly valuable in organic synthesis due to its ability to form stable intermediates and its compatibility with various reaction conditions. Its distinctive structure allows for the development of complex molecules with diverse applications in pharmaceuticals, materials science, and agrochemicals.
(pent-4-en-2-yl)cyclopropane structure
(pent-4-en-2-yl)cyclopropane structure
商品名:(pent-4-en-2-yl)cyclopropane
CAS番号:2154035-14-8
MF:C8H14
メガワット:110.196762561798
CID:5874883
PubChem ID:54509036

(pent-4-en-2-yl)cyclopropane 化学的及び物理的性質

名前と識別子

    • (pent-4-en-2-yl)cyclopropane
    • 2154035-14-8
    • EN300-1731252
    • インチ: 1S/C8H14/c1-3-4-7(2)8-5-6-8/h3,7-8H,1,4-6H2,2H3
    • InChIKey: XYALXVNPZOQGMU-UHFFFAOYSA-N
    • ほほえんだ: C1(C(C)CC=C)CC1

計算された属性

  • せいみつぶんしりょう: 110.109550447g/mol
  • どういたいしつりょう: 110.109550447g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 80
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 0Ų

(pent-4-en-2-yl)cyclopropane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1731252-0.1g
(pent-4-en-2-yl)cyclopropane
2154035-14-8
0.1g
$1533.0 2023-09-20
Enamine
EN300-1731252-10g
(pent-4-en-2-yl)cyclopropane
2154035-14-8
10g
$7497.0 2023-09-20
Enamine
EN300-1731252-1g
(pent-4-en-2-yl)cyclopropane
2154035-14-8
1g
$1742.0 2023-09-20
Enamine
EN300-1731252-5.0g
(pent-4-en-2-yl)cyclopropane
2154035-14-8
5g
$5056.0 2023-06-04
Enamine
EN300-1731252-0.5g
(pent-4-en-2-yl)cyclopropane
2154035-14-8
0.5g
$1673.0 2023-09-20
Enamine
EN300-1731252-0.25g
(pent-4-en-2-yl)cyclopropane
2154035-14-8
0.25g
$1604.0 2023-09-20
Enamine
EN300-1731252-2.5g
(pent-4-en-2-yl)cyclopropane
2154035-14-8
2.5g
$3417.0 2023-09-20
Enamine
EN300-1731252-0.05g
(pent-4-en-2-yl)cyclopropane
2154035-14-8
0.05g
$1464.0 2023-09-20
Enamine
EN300-1731252-1.0g
(pent-4-en-2-yl)cyclopropane
2154035-14-8
1g
$1742.0 2023-06-04
Enamine
EN300-1731252-10.0g
(pent-4-en-2-yl)cyclopropane
2154035-14-8
10g
$7497.0 2023-06-04

(pent-4-en-2-yl)cyclopropane 関連文献

(pent-4-en-2-yl)cyclopropaneに関する追加情報

Introduction to (pent-4-en-2-yl)cyclopropane (CAS No. 2154035-14-8)

Compound (pent-4-en-2-yl)cyclopropane, identified by the chemical abstracts service number CAS No. 2154035-14-8, is a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound, featuring a cyclopropane ring conjugated with a pent-4-en-2-yl side chain, has garnered attention due to its unique structural properties and potential applications in drug discovery and material science.

The cyclopropane ring is a three-membered cyclic hydrocarbon known for its high reactivity and strain energy, which makes it a valuable scaffold in medicinal chemistry. The presence of the pent-4-en-2-yl group introduces additional functional diversity, allowing for various chemical modifications and interactions. These structural features make (pent-4-en-2-yl)cyclopropane a promising candidate for synthesizing novel compounds with tailored biological activities.

In recent years, there has been a surge in research focusing on the development of new therapeutic agents derived from cyclopropane derivatives. The strained nature of the cyclopropane ring facilitates unique electronic and steric interactions, which can be exploited to design molecules with enhanced binding affinity and selectivity. For instance, studies have shown that cyclopropane-containing compounds can exhibit potent activity against various biological targets, including enzymes and receptors involved in inflammatory pathways.

One of the most compelling aspects of (pent-4-en-2-yl)cyclopropane is its potential as a building block for more complex pharmacophores. Researchers have demonstrated that by incorporating this moiety into larger molecular frameworks, it is possible to generate novel drug candidates with improved pharmacokinetic profiles and reduced toxicity. This approach has been particularly fruitful in the development of small-molecule inhibitors targeting key disease-related proteins.

The synthesis of (pent-4-en-2-yl)cyclopropane involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Techniques such as metal-catalyzed cross-coupling reactions and ring-closing metathesis have been employed to construct the desired structure efficiently. These synthetic strategies not only showcase the versatility of cyclopropane chemistry but also provide valuable insights into the development of other strained hydrocarbon systems.

Recent advancements in computational chemistry have further accelerated the discovery process for cyclopropane-based compounds. Molecular modeling studies have enabled researchers to predict the binding modes and affinity of these molecules to biological targets with remarkable accuracy. This computational approach has been instrumental in guiding experimental efforts and optimizing lead structures for clinical development.

The pharmaceutical industry has taken notice of the potential of (pent-4-en-2-yl)cyclopropane and its derivatives. Several companies are currently engaged in exploring its applications in treating a range of disorders, from infectious diseases to chronic conditions like cancer and neurodegenerative disorders. The unique combination of structural features offered by this compound makes it an attractive candidate for further investigation.

In conclusion, (pent-4-en-2-yl)cyclopropane represents a fascinating area of research with significant implications for drug development. Its unique structural attributes, coupled with its synthetic accessibility, position it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in pharmaceutical innovation.

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